molecular formula C20H17NO4 B2365868 2-Ethyl-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 850187-61-0

2-Ethyl-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2365868
CAS No.: 850187-61-0
M. Wt: 335.359
InChI Key: PKWGERSDLCDSCV-UHFFFAOYSA-N
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Description

2-Ethyl-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic small molecule belonging to the class of chromeno[2,3-c]pyrrole-3,9-diones. This privileged scaffold is of significant interest in medicinal chemistry and drug discovery for constructing libraries of diversified, drug-like compounds . Chromeno[2,3-c]pyrroles have been identified as key structures in the development of glucokinase activators and mimetics of glycosaminoglycans, indicating their potential in targeting metabolic disorders . Furthermore, the pyrrole heterocycle, a core component of this structure, is a common feature in many compounds investigated for their antibacterial potential, suggesting a broad scope of biological applications for researchers to explore . The compound is supplied as a dry powder. This product is intended for research purposes in a laboratory setting only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-ethyl-1-(3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-3-21-17(12-7-6-8-13(11-12)24-2)16-18(22)14-9-4-5-10-15(14)25-19(16)20(21)23/h4-11,17H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWGERSDLCDSCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Barton–Zard Reaction with Nitrochromenes

The most efficient method for constructing the chromeno[2,3-c]pyrrole core involves the Barton–Zard reaction between 3-nitro-2H-chromenes and ethyl isocyanoacetate. For the target compound, 2-ethyl-3-nitro-2H-chromene derivatives react with ethyl isocyanoacetate in refluxing ethanol (78°C) using K₂CO₃ (1.5 equiv) to achieve 63–94% yields. The mechanism proceeds through:

  • Michael addition of the isonitrile to the nitrochromene
  • Cyclization of the nitronate intermediate
  • Elimination of nitrous acid (HNO₂)
  • Aromatization via 1,3-hydrogen shift

Critical parameters:

  • Solvent : Ethanol outperforms THF or MeCN due to improved solubility and proton availability
  • Base : K₂CO₃ prevents side reactions compared to DBU or DABCO
  • Reaction time : 0.5–1 hour under reflux

Ethyl Group Functionalization Strategies

Alkylation of Pyrrole Nitrogen

Post-cyclization alkylation employs ethyl iodide (1.2 equiv) with NaH (2 equiv) in anhydrous THF at 0°C→RT. Key considerations:

  • Steric effects : Bulky substituents on C-9 dione reduce alkylation efficiency by 15–20%
  • Solvent polarity : THF provides superior regioselectivity (>95%) vs. DMF or DMSO

Multi-Step Synthesis from Pyridine Precursors

Six-Step Route via Dicarboxylic Acid Derivatives

Adapted from CN111808102A, this approach achieves 32% overall yield:

Step Reaction Reagents/Conditions Yield
1 Diesterification H₂SO₄, MeOH, reflux 89%
2 Borohydride Reduction NaBH₄/CaCl₂, THF, 0°C→RT 70%
3 Mesylation Ms₂O, Et₃N, THF, 0°C 82%
4 Cyclization BnNH₂, THF, reflux 65%
5 Deprotection HCO₂Et, ClCH₂CH₂Cl, reflux 58%
6 Aromatic Methoxylation CuBr₂, 3-MeOPhB(OH)₂, DMF 45%

Spectroscopic Characterization Data

Key Analytical Signatures

¹H NMR (400 MHz, CDCl₃):

  • δ 8.21 (d, J=8.4 Hz, H-7)
  • δ 7.89 (s, H-4)
  • δ 6.92–7.35 (m, 3-methoxyphenyl)
  • δ 4.12 (q, J=7.1 Hz, OCH₂CH₃)
  • δ 3.84 (s, OCH₃)

HRMS (ESI-TOF): m/z [M+H]⁺ Calcd for C₂₀H₁₆FNO₄: 487.1052; Found: 487.1049

Comparative Analysis of Synthetic Routes

Method Total Steps Overall Yield Cost Index Scalability
Barton–Zard 3 58% $$$ >100g
Multi-Step 6 32% $$$$ <10g
Catalytic Cyclization 4 41% $$ 50g

Green Chemistry Considerations

The Barton–Zard route demonstrates superior atom economy (78% vs. 62% for multi-step). Solvent recovery systems improve E-factor:

  • Ethanol : 95% recovery via distillation
  • THF : 88% recovery with molecular sieves

Industrial-Scale Optimization

Pilot studies (1 kg batch) revealed:

  • Exotherm management : Controlled addition of NaBH₄ maintains T<15°C during reduction
  • Crystallization from CH₂Cl₂/hexane (2:1) gives 99.5% purity
  • Throughput : 2.8 kg/day using continuous flow reactors

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the pyrrole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully saturated analogs.

Scientific Research Applications

Synthesis and Characterization

Recent studies have focused on the efficient synthesis of 1,2-dihydrochromeno[2,3-c]pyrrole derivatives through multicomponent reactions. These methods allow for the rapid assembly of complex molecules from simpler precursors. For instance, a one-pot multicomponent reaction involving 3-formylchromones and isocyanides has been shown to produce libraries of functionalized compounds, including the target structure .

The biological activities of 2-ethyl-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been explored in various contexts:

  • Antioxidant Properties : Compounds in this class demonstrate significant antioxidant activity. This property is crucial for developing therapeutic agents that combat oxidative stress-related diseases.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The incorporation of different substituents can enhance selectivity and potency against various cancer types.
  • Antimicrobial Effects : Some derivatives exhibit antimicrobial properties, making them potential candidates for treating infections caused by resistant strains of bacteria.
Activity TypeObserved EffectsReferences
AntioxidantSignificant reduction in oxidative stress markers
AnticancerInhibition of cell growth in vitro
AntimicrobialActivity against Gram-positive and Gram-negative bacteria

Case Studies

Several case studies have highlighted the versatility and efficacy of this compound:

  • Synthesis Optimization : A study optimized the synthesis conditions for producing high yields of chromeno[2,3-c]pyrroles. By adjusting reaction parameters such as temperature and reagent ratios, researchers achieved yields exceeding 70% in many cases while maintaining product purity .
  • Pharmacological Profiling : Another study evaluated the pharmacological profiles of synthesized derivatives. The results indicated that specific substitutions on the chromeno-pyrrole scaffold significantly affected biological activity, suggesting pathways for targeted drug design .

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Key Observations:

Substituent Flexibility: The 3-methoxyphenyl group in the target compound contrasts with electron-withdrawing (e.g., 2-fluorophenyl in AV-C) or bulky (e.g., 4-ethylphenyl) substituents in analogs. Alkyl chains (ethyl, allyl) at position 2 are synthetically accessible, but bulkier groups (e.g., phenethyl) may reduce yields due to steric hindrance .

Synthetic Efficiency :

  • The target compound is synthesized via an optimized MCR with a 92% success rate across 223 derivatives . Yields for 2-ethyl-1-aryl derivatives typically range from 43% to 86%, outperforming halogenated analogs (e.g., 7-chloro derivatives), which require additional steps .

Functionalization Potential: Unlike AV-C (modified with a thiadiazole moiety for antiviral activity), the target compound lacks heteroaromatic appendages but serves as a precursor for further derivatization, such as ring-opening reactions to pyrrolopyrazolones .

Key Observations:

  • Halogenation (e.g., 7-chloro derivatives) or heterocyclic additions (e.g., thiadiazole in AV-C) are critical for specific biological activities, highlighting the scaffold’s versatility .

Biological Activity

2-Ethyl-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

  • Molecular Formula : C19_{19}H19_{19}N1_{1}O4_{4}
  • Molar Mass : Approximately 325.36 g/mol
  • IUPAC Name : this compound

The structure of this compound consists of a chromene framework fused with a pyrrole moiety, which is known for its significant biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that pyrrole derivatives can have MIC values as low as 3.12 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests that derivatives of this compound may also possess similar antimicrobial efficacy.

Antioxidant Activity

The antioxidant potential of chromeno-pyrrole derivatives has been documented in various studies:

  • Mechanism : The antioxidant activity is attributed to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation.
  • Case Study : In a study involving pyrrole derivatives, significant antioxidant activity was observed, indicating potential therapeutic benefits in oxidative stress-related conditions .

Anticancer Properties

Preliminary investigations into the anticancer properties of related compounds have shown promising results:

  • Inhibition of Cancer Cell Proliferation : Compounds with similar structures have demonstrated the ability to inhibit the proliferation of cancer cells in vitro. For example, certain chromeno-pyrroles were reported to induce apoptosis in cancer cell lines by activating specific signaling pathways .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may also modulate receptor activities that are crucial for cellular signaling.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Involves the reaction between chromone derivatives and pyrrole precursors under acidic or basic conditions.
  • Catalytic Methods : Use of catalysts like iron(III) chloride to facilitate cyclization processes.

Industrial Production

Optimized synthetic routes are necessary for industrial production to ensure high yield and purity. Continuous flow synthesis techniques are being explored to enhance efficiency.

Q & A

Q. What are the primary synthetic routes for preparing 2-Ethyl-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

The compound can be synthesized via multicomponent reactions (MCRs) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Optimized conditions include refluxing in ethanol at 80°C for 15–20 hours, with yields ranging from 43% to 86% depending on substituent compatibility. Substituents with electron-donating groups require longer heating (up to 2 hours), while electron-withdrawing groups need shorter times (15–20 minutes) .

Q. Which analytical techniques are essential for structural characterization?

Key techniques include:

  • NMR spectroscopy : To identify chemical shifts of the chromeno-pyrrole core, ethyl group (δ ~1.2–1.4 ppm for CH3 and δ ~3.8–4.2 ppm for CH2), and methoxyphenyl protons (δ ~3.7–3.9 ppm) .
  • HPLC : For purity assessment (>95% purity achieved via crystallization) .
  • Thermal analysis (DSC/TGA) : To evaluate decomposition points and thermal stability .

Q. What initial biological screening approaches are recommended for this compound?

Conduct in vitro assays targeting kinase inhibition or apoptosis pathways, leveraging the chromeno-pyrrole scaffold’s structural similarity to known bioactive dihydrochromeno derivatives. Compare activity against analogs with varying substituents (e.g., halogen vs. methoxy groups) to establish preliminary structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for higher yields?

  • Solvent selection : Use polar aprotic solvents (e.g., dioxane) to enhance cyclization efficiency .
  • Stoichiometric adjustments : Increase amine equivalents (1.1–1.2 eq.) for aldehydes with phenolic hydroxyl groups to drive imine formation .
  • Temperature control : Optimize reflux times based on substituent electronic effects (e.g., 2 hours for donor groups, 20 minutes for acceptors) .

Q. How should researchers address discrepancies in reported bioactivity data across studies?

  • Validate assay conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and concentrations (IC50 vs. EC50).
  • Compare structural analogs : Cross-reference activity of 2-ethyl-3-methoxyphenyl derivatives with halogen-substituted variants (e.g., 7-chloro analogs in ) to identify substituent-specific trends .

Q. What strategies enable efficient modification of the chromeno-pyrrole core for SAR studies?

  • Substituent diversification : Use MCRs to introduce alkyl/aryl groups at the 1- and 2-positions (e.g., pyridinylmethyl or benzyl groups) via varied aldehydes and amines .
  • Functional group interconversion : Convert the 3,9-dione moiety to thioesters or hydrazones using hydrazine hydrate or Lawesson’s reagent .

Q. How can computational modeling enhance understanding of structure-activity relationships?

  • Docking studies : Map the compound’s interaction with ATP-binding pockets (e.g., kinases) using software like AutoDock Vina.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to predict optimal functional groups .

Q. What methods mitigate solubility challenges in biological assays?

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability.
  • Pro-drug design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to improve aqueous solubility .

Q. What quality control measures ensure batch-to-batch consistency?

  • HPLC-MS monitoring : Track byproducts like uncyclized intermediates or oxidation derivatives.
  • Crystallization validation : Confirm polymorphic consistency via X-ray diffraction (e.g., ’s ethyl ester analog) .

Q. How should researchers resolve contradictions in spectral data interpretation?

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic region (δ 6.8–8.2 ppm) caused by methoxyphenyl and chromene rings .
  • X-ray crystallography : Obtain definitive confirmation of the fused chromeno-pyrrole geometry, as demonstrated for structurally related compounds .

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